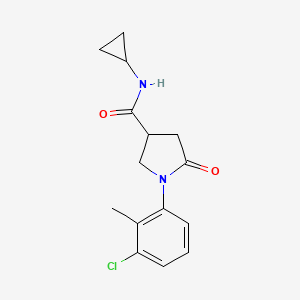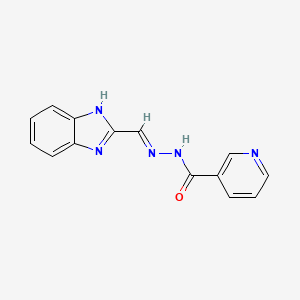
N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide, also known as BNH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinic acid and benzimidazole, which are both important building blocks in the synthesis of many biologically active compounds. BNH has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide has been shown to inhibit the growth of bacteria by targeting the bacterial cell wall and disrupting cell division. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the cell cycle.
Biochemical and Physiological Effects:
N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells. It has also been shown to modulate the expression of various genes involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide is its relatively low toxicity compared to other antimicrobial and antitumor agents. It has also been shown to have good stability and solubility in various solvents. However, one limitation of N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide is its relatively low potency compared to other compounds with similar biological activities. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain applications.
Direcciones Futuras
There are several future directions for research on N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide. One area of interest is the development of more potent derivatives of N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide through structure-activity relationship studies. Another area of interest is the investigation of the potential use of N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide in combination with other antimicrobial, antitumor, or antiviral agents to enhance their efficacy. Additionally, the potential use of N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide in the treatment of other diseases, such as inflammatory disorders, is an area of active research.
Métodos De Síntesis
The synthesis of N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide involves the condensation reaction of 2-aminonicotinic acid hydrazide and 2-benzimidazolecarboxaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is obtained in good yield after purification by recrystallization.
Aplicaciones Científicas De Investigación
N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential use as an antiviral agent against HIV and herpes simplex virus.
Propiedades
IUPAC Name |
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(10-4-3-7-15-8-10)19-16-9-13-17-11-5-1-2-6-12(11)18-13/h1-9H,(H,17,18)(H,19,20)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNBIVZGDOFBBW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=N/NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6084690.png)
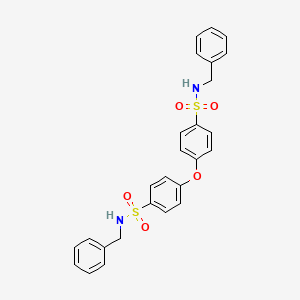
![5-(5-methoxy-2-furoyl)-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084708.png)
![N-methyl-N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6084719.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B6084727.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B6084732.png)
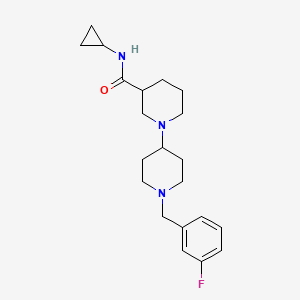
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B6084741.png)
![methyl (1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6084748.png)
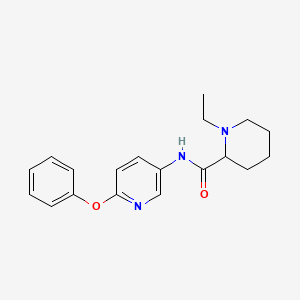
![N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6084759.png)
![N-ethyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6084763.png)
![ethyl 5-ethyl-4-phenyl-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B6084765.png)
